(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
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Overview
Description
®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its reactivity and potential biological activities.
Mechanism of Action
Target of Action
This compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound that is structurally related to benzene . Pyridine derivatives have been known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
It’s worth noting that pyridine derivatives can undergo various chemical reactions that may influence their interaction with biological targets . For instance, the pyridyl disulfide group can undergo a rapid thiol–disulfide exchange reaction with thiol functional groups . This reaction has been exploited for the reversible conjugation of therapeutic agents and the fabrication of redox-responsive materials .
Biochemical Pathways
Compounds containing a pyridine ring have been known to interact with various biochemical pathways depending on their specific structure and functional groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, boronic acids and their esters, which are often used in the design of new drugs and drug delivery devices, are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH . Therefore, similar considerations may apply to “®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride”, but specific studies would be needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of ethyl 3-aminocrotonate with 3-bromopyridine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
- Ethyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
Uniqueness
®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
ethyl (3R)-3-amino-3-pyridin-3-ylpropanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H/t9-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGANVLPLTUQZIF-KLQYNRQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CN=CC=C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661407 |
Source
|
Record name | Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217631-87-2 |
Source
|
Record name | Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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